3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a methoxy group, a phenylsulfonyl group, and a piperazine ring bearing a fluorophenyl substituent. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base like pyridine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by substitution with 2-fluorophenyl group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: Research focuses on its interactions with biological targets, including its binding affinity and selectivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biological Studies: Its effects on cellular processes and pathways are investigated to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and phenylsulfonyl groups, along with the fluorophenyl-substituted piperazine ring, contribute to its distinct reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-19-11-12-23-21(17-19)26(25(18-28-23)34(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCFTMUTMNILMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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